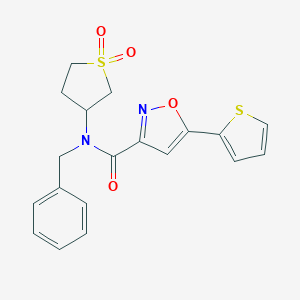

![molecular formula C15H17N5O2 B257475 N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as TPA023, is a compound that has been widely studied for its potential therapeutic effects. TPA023 is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits, which has been shown to have anxiolytic and sedative effects in preclinical studies.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential therapeutic applications in preclinical models. It has been shown to have anxiolytic and sedative effects in animal models, and has been suggested as a potential treatment for anxiety disorders, insomnia, and other conditions associated with GABA-A receptor dysfunction. N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been studied for its potential as a treatment for alcohol withdrawal syndrome, with promising results in preclinical studies.

Wirkmechanismus

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits. Activation of these receptors leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and decreased neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.

Biochemical and Physiological Effects:

In addition to its anxiolytic and sedative effects, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to have other biochemical and physiological effects. It has been shown to decrease alcohol consumption in preclinical models, and to have anti-inflammatory effects in vitro and in vivo. N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to increase slow-wave sleep in rats, which may be beneficial for the treatment of insomnia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is its selectivity for the GABA-A receptor subtype containing α2 and α3 subunits, which may reduce the risk of side effects associated with non-selective GABA-A receptor agonists. However, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to have off-target effects, including activation of the sigma-1 receptor, which may limit its usefulness as a research tool. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has poor solubility in water, which may limit its use in some experimental protocols.

Zukünftige Richtungen

Future research on N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine may focus on its potential therapeutic applications in humans, particularly for the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Additional studies may also be needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, including its off-target effects and interactions with other neurotransmitter systems. Finally, new analogs of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine may be developed with improved solubility and selectivity, which may further enhance its usefulness as a research tool and potential therapeutic agent.

Synthesemethoden

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate to form a pyridazinone intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ethyl ester intermediate. Finally, the ester intermediate is reacted with 1,2,4-triazole-3-amine to form the desired N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine product.

Eigenschaften

Produktname |

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine |

|---|---|

Molekularformel |

C15H17N5O2 |

Molekulargewicht |

299.33 g/mol |

IUPAC-Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

InChI |

InChI=1S/C15H17N5O2/c1-21-12-4-3-11(9-13(12)22-2)7-8-16-14-5-6-15-18-17-10-20(15)19-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,19) |

InChI-Schlüssel |

WEXJXEYPWMMRGT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC2=NN3C=NN=C3C=C2)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCNC2=NN3C=NN=C3C=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

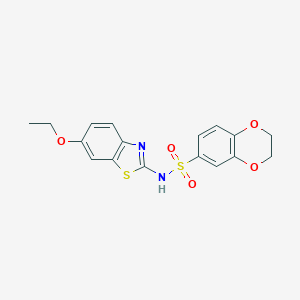

![4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257393.png)

![4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B257394.png)

![N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide](/img/structure/B257397.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide](/img/structure/B257398.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide](/img/structure/B257400.png)

![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)

![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)

![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)

![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)

![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)

![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)